2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile
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Overview
Description
2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 5-R-isatins (where R can be hydrogen or a methyl group), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired compound .
Industrial Production Methods
the principles of green chemistry, such as multi-component reactions and atom economy, are often employed to optimize the synthesis process for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones.
Major Products
Scientific Research Applications
2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes like lipoxygenases, which are involved in inflammatory processes.
Antimicrobial Activity: Some derivatives of this compound have shown significant inhibitory activity against bacterial strains.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it competes with the substrate and inhibits the enzyme’s activity through a REDOX mechanism . This inhibition can reduce the production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides .
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives .
Uniqueness
2-Amino-7-hydroxy-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-indole]-3-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to inhibit lipoxygenases and its potential antimicrobial activity make it a compound of significant interest in medicinal chemistry and biological research.
Properties
Molecular Formula |
C17H11N3O3 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2'-amino-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C17H11N3O3/c18-8-12-15(19)23-14-7-9(21)5-6-11(14)17(12)10-3-1-2-4-13(10)20-16(17)22/h1-7,21H,19H2,(H,20,22) |
InChI Key |
QMVLSYSURCMBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC(=C3C#N)N)C(=O)N2 |
Origin of Product |
United States |
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